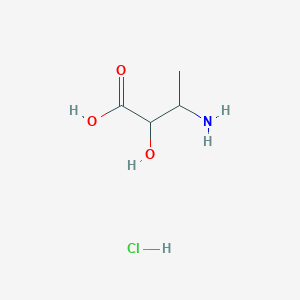
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound with an intriguing structure. It combines a pyridine ring with an oxadiazole moiety, resulting in potential biological activity. The presence of both nitrogen and oxygen atoms in its scaffold makes it an interesting target for drug discovery .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis Techniques and Materials
Characterization of Novel Derivatives : El‐Sayed et al. (2008) synthesized and characterized a series of N- and S-substituted 1,3,4-oxadiazole derivatives, providing valuable information on the structure and potential applications of these compounds (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Electronic Applications
- Organic Light-Emitting Diodes (OLEDs) : Shih et al. (2015) explored the use of 3,3″-bis(5-phenyl-1,3,4-oxadiazol-2-yl)-1,1':3',1″-terphenyl derivatives in OLEDs. These derivatives showed high electron mobility and efficiency, indicating their potential as materials in electronic devices (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).
Medicinal Chemistry
- Anticancer Potential : The study of polymorphism in compounds like 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one indicated potential anticancer activity. This research by Shishkina et al. (2019) emphasizes the importance of understanding the molecular structure in developing effective drugs (Shishkina, Konovalova, Trostianko, Geleverya, Kovalenko, & Bunyatyan, 2019).
Polymers and Materials Science
- Thermally Stable Polymers : Mansoori et al. (2012) discussed the synthesis of thermally stable polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group. These materials showed good solubility in polar solvents and demonstrated significant thermal stability (Mansoori, Atghia, Sanaei, Zamanloo, Imanzadeh, & Eskandari, 2012).
Crystallography and Molecular Interaction Studies
- Molecular Complex Formation : The study of one-dimensional polymeric complexes with ZnCl2 by Hou et al. (2013) revealed insights into molecular interactions and structural configurations. These findings are crucial for understanding molecular assembly and its applications in material science (Hou, Liu, Li, Ma, & Dong, 2013).
Mecanismo De Acción
- Thymidylate synthetase is an essential enzyme involved in DNA synthesis. Inhibition of TS prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), thereby disrupting DNA replication .
- Additionally, this compound may interact with other targets, such as histone deacetylases (HDACs), topoisomerase II, telomerase, and thymidine phosphorylase .
Target of Action
Propiedades
IUPAC Name |
5-phenyl-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-6-10(7-3-1)13-15-12(16-17-13)11-8-4-5-9-14-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDCHMHYENMYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2905651.png)
![2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2905653.png)
![[1-(1-Quinoxalin-2-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2905655.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2905660.png)



![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B2905665.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide](/img/structure/B2905667.png)
